5-Oxo-1-propylpyrrolidine-3-carboxamide
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Overview
Description
5-Oxo-1-propylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with a propylating agent under controlled conditions. One common method includes the use of 1-propylamine as the propylating agent, which reacts with 5-oxo-pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
5-Oxo-1-propylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-1-methylpyrrolidine-3-carboxamide
- 5-Oxo-1-ethylpyrrolidine-3-carboxamide
- 5-Oxo-1-butylpyrrolidine-3-carboxamide
Uniqueness
5-Oxo-1-propylpyrrolidine-3-carboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the propyl group may enhance its binding affinity to certain targets or alter its pharmacokinetic properties .
Properties
IUPAC Name |
5-oxo-1-propylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-10-5-6(8(9)12)4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGIFRXEAHYONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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